n-(2,4-Dimethoxybenzylidene)benzenesulfonamide
Description
Properties
Molecular Formula |
C15H15NO4S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(NE)-N-[(2,4-dimethoxyphenyl)methylidene]benzenesulfonamide |
InChI |
InChI=1S/C15H15NO4S/c1-19-13-9-8-12(15(10-13)20-2)11-16-21(17,18)14-6-4-3-5-7-14/h3-11H,1-2H3/b16-11+ |
InChI Key |
ICQSLCBDRUHEMW-LFIBNONCSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions
Procedure
Yield and Characterization
-
Spectroscopic Data :
Microwave-Assisted Synthesis
Advantages Over Conventional Methods
Microwave irradiation reduces reaction time from hours to minutes by enhancing molecular agitation and energy transfer.
Optimized Protocol
Performance Metrics
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction Time | 6–8 hours | 10–15 minutes |
| Yield | 70–75% | 75–80% |
| Energy Consumption | High | Low |
Solvent and Catalyst Optimization
Solvent Effects
Catalyst Screening
| Catalyst | Reaction Time | Yield |
|---|---|---|
| Glacial Acetic Acid | 8 hours | 70% |
| 40% NaOH | 6 hours | 75% |
| Sodium Acetate | 7 hours | 68% |
Base catalysts (e.g., NaOH) outperform acids due to better activation of the amine group.
Large-Scale Industrial Production
Challenges
-
Purification : Recrystallization becomes inefficient at scale.
-
Side Reactions : Overheating may cause decomposition.
Solutions
-
Continuous Flow Reactors : Improve heat and mass transfer.
-
Crystallization Additives : Polyvinylpyrrolidone (PVP) enhances crystal purity.
Characterization and Quality Control
Key Analytical Techniques
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethoxybenzylidene)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Antimicrobial Applications
N-(2,4-Dimethoxybenzylidene)benzenesulfonamide has shown significant antimicrobial properties against various bacterial strains. Research indicates its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli.
Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Klebsiella pneumoniae | 16 |
Studies have indicated that the compound interacts with bacterial enzymes involved in cell wall synthesis, which is critical for its antimicrobial action .
Anti-inflammatory Properties
Preliminary studies suggest that N-(2,4-Dimethoxybenzylidene)benzenesulfonamide possesses anti-inflammatory effects. It may inhibit pathways associated with inflammatory mediators, making it a candidate for further investigation in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various derivatives of benzenesulfonamides, N-(2,4-Dimethoxybenzylidene)benzenesulfonamide exhibited superior activity against Staphylococcus aureus compared to structurally similar compounds. The introduction of methoxy groups at specific positions enhanced its antibacterial potency significantly .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications to the benzylidene moiety could influence the compound's biological activity. For instance, substituting different groups at the para position resulted in varying degrees of antimicrobial effectiveness, highlighting the importance of molecular structure in drug design .
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxybenzylidene)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like carbonic anhydrase, leading to a decrease in cellular proliferation. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Benzylidene-Sulfonamide Derivatives
Key structural variations among analogs include:
- Substituent positions on the benzylidene ring : 2,4-dimethoxy vs. 3,4-dimethoxy, 2,5-dimethoxy, or trimethoxy groups.
- Sulfonamide substituents : Benzenesulfonamide vs. methanesulfonamide or 4-methylbenzenesulfonamide.
Table 1: Comparative Analysis of Benzylidene-Sulfonamide Derivatives
Supramolecular and Crystallographic Features
- Hydrogen Bonding : The dihydroxy analog () forms 1D polymer chains via O–H⋯O and N–H⋯N interactions, contrasting with the dimethoxy analog’s reliance on van der Waals forces .
- Planarity : The benzylidene and sulfonamide moieties in PI-23200 adopt near-planar conformations (dihedral angles <20°), whereas bulky substituents (e.g., trimethoxy groups) introduce torsional strain .
Biological Activity
N-(2,4-Dimethoxybenzylidene)benzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
N-(2,4-Dimethoxybenzylidene)benzenesulfonamide has a molecular formula of and a molar mass of approximately 305.35 g/mol. The compound features a sulfonamide group attached to a benzylidene moiety derived from 2,4-dimethoxybenzaldehyde. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₁O₄S |
| Molar Mass | 305.35 g/mol |
| Density | 1.18 g/cm³ |
| Boiling Point | 489.9 °C |
Antimicrobial Properties
Research indicates that N-(2,4-Dimethoxybenzylidene)benzenesulfonamide exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections . The compound likely interacts with bacterial enzymes involved in cell wall synthesis, which is a common target for antimicrobial agents.
Anti-inflammatory Effects
Preliminary studies also suggest that this compound possesses anti-inflammatory properties. It may inhibit inflammatory mediators or pathways, making it a candidate for further pharmaceutical development aimed at treating inflammatory diseases . The specific mechanisms through which it exerts these effects are still under investigation.
Structure-Activity Relationship (SAR)
The unique structural features of N-(2,4-Dimethoxybenzylidene)benzenesulfonamide contribute to its biological activity. The arrangement of methoxy groups on the benzyl ring enhances its efficacy compared to structurally similar compounds. A comparative analysis of related compounds reveals the following:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(2-Methoxybenzylidene)benzenesulfonamide | C₁₆H₁₇N₁O₄S | Contains a methoxy group instead of dimethoxy |
| N-(4-Methylbenzylidene)benzenesulfonamide | C₁₆H₁₇N₁O₄S | Methyl substitution on the benzylidene moiety |
| N-(3,5-Dimethoxybenzylidene)benzenesulfonamide | C₁₆H₁₇N₁O₄S | Different positioning of methoxy groups |
The presence of multiple methoxy groups appears to enhance the compound's biological activity by influencing its interaction with biological targets .
Study on Carbonic Anhydrase Inhibition
A study focused on hydrazonobenzenesulfonamides, including derivatives related to N-(2,4-Dimethoxybenzylidene)benzenesulfonamide, investigated their inhibitory effects on human carbonic anhydrases (hCAs). The findings indicated that certain structural modifications could significantly enhance selectivity and potency against specific hCA isoforms . For example, the introduction of methoxy groups at different positions altered the selectivity towards hCA IX and hCA XII isoforms, demonstrating the importance of structural configuration in determining biological activity.
Antitumor Activity
Additional research has explored the potential antitumor properties of related compounds. In vitro assays showed that certain derivatives could inhibit tumor cell proliferation effectively. The mechanisms involved may include apoptosis induction and disruption of microtubule assembly . These findings highlight the therapeutic potential of compounds like N-(2,4-Dimethoxybenzylidene)benzenesulfonamide in cancer treatment.
Q & A
Q. What are the optimal synthetic routes for N-(2,4-Dimethoxybenzylidene)benzenesulfonamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves a Schiff base condensation between 2,4-dimethoxybenzaldehyde and benzenesulfonamide derivatives. Key steps include:
- Reaction Conditions : Use of anhydrous solvents (e.g., dichloromethane) under inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Catalysts : Triethylamine or other bases to deprotonate the sulfonamide NH and facilitate imine formation .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .
- Purity Assurance : Analytical HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation of N-(2,4-Dimethoxybenzylidene)benzenesulfonamide?
Methodological Answer:
- IR Spectroscopy : Identifies C=N (1600–1650 cm⁻¹) and S=O (1150–1300 cm⁻¹) stretches .
- NMR : ¹H NMR resolves methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and imine proton (δ 8.2–8.5 ppm). ¹³C NMR confirms the Schiff base carbon (δ ~160 ppm) .
- X-ray Diffraction : Determines crystal packing and confirms Z/E isomerism of the imine bond .
Q. How is the biological activity of N-(2,4-Dimethoxybenzylidene)benzenesulfonamide initially screened?
Methodological Answer:
- Antimicrobial Assays : Disk diffusion/MIC tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition studies using fluorogenic substrates .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate electronic properties and nonlinear optical (NLO) behavior?
Methodological Answer:
- DFT Calculations : B3LYP/6-311++G(d,p) basis set predicts HOMO-LUMO gaps, dipole moments, and hyperpolarizability (β) for NLO potential. Compare with experimental UV-Vis spectra .
- Solvent Effects : Polarizable Continuum Model (PCM) evaluates solvent polarity on tautomerization energetics .
- NLO Prediction : Hyper-Rayleigh scattering simulations show β values exceeding urea, suggesting applications in photonics .
Q. What strategies resolve contradictions in experimental vs. computational data on tautomerism?
Methodological Answer: N-(2,4-Dimethoxybenzylidene)benzenesulfonamide may exhibit enol-imine ⇌ keto-amine tautomerism. Key findings:
| Parameter | Gas Phase (ΔG, kcal/mol) | Solution (ΔG, kcal/mol) |
|---|---|---|
| Enol-imine → Keto | +12.3 (unfavorable) | +9.8 (unfavorable) |
| Keto → Enol-imine | -3.5 (favorable) | -6.2 (favorable) |
Q. How do substituents (e.g., 2,4-dimethoxy) influence reactivity and bioactivity?
Methodological Answer:
- Electronic Effects : Methoxy groups donate electron density via resonance, stabilizing the imine bond and altering redox behavior .
- Biological SAR : Methoxy substituents enhance membrane permeability, increasing antimicrobial potency compared to non-substituted analogs (e.g., MIC reduced from 128 µg/mL to 32 µg/mL) .
- Metal Coordination : The Schiff base acts as a bidentate ligand for Mn(II) or Cu(II), enhancing antimicrobial activity (e.g., 2-fold lower MIC for Mn complex vs. free ligand) .
Q. What methodologies address contradictions in reaction mechanisms for sulfonamide derivatives?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Deuterium labeling of NH groups to study proton transfer steps in imine formation .
- Competitive Pathway Analysis : Monitor intermediates via LC-MS to distinguish between concerted vs. stepwise mechanisms .
- Cross-Validation : Compare synthetic yields under varying conditions (e.g., solvent polarity, temperature) to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
